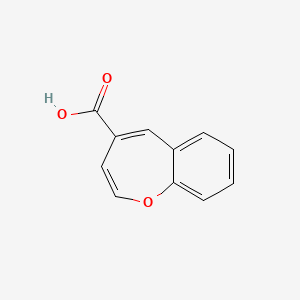

1-Benzoxepine-4-carboxylic acid

描述

Significance of Heterocyclic Systems in Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of organic chemistry and play a pivotal role in the development of new therapeutic agents. rroij.com Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur impart unique physicochemical properties that are often essential for biological activity. rroij.comvicihealthsciences.com This versatility allows for the fine-tuning of molecular properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. nih.gov In fact, a significant majority of biologically active compounds, estimated to be over 85%, contain a heterocyclic ring, underscoring their central role in modern drug design. nih.gov

The ability of heterocyclic scaffolds to interact with a wide range of biological targets, including enzymes and receptors, makes them privileged structures in medicinal chemistry. nih.gov They serve as foundational frameworks for the synthesis of a vast array of molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The continuous exploration of novel heterocyclic systems and their derivatives is a driving force in the quest for more effective and selective therapeutic agents. rroij.com

Overview of Benzoxepines in Academic Contexts

Within the broad class of heterocyclic compounds, benzoxepines, which feature a benzene (B151609) ring fused to an oxepine ring, have garnered attention in academic and industrial research. The benzoxepine (B8326511) core is a constituent of various natural products and has been the subject of numerous synthetic studies. researchgate.net The exploration of benzoxepine derivatives has revealed a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents. researchgate.net

The synthesis of the benzoxepine scaffold can be approached through various methodologies, including transition metal-catalyzed reactions and cycloaddition/annulation strategies. researchgate.net The ability to functionalize the benzoxepine ring at different positions allows for the creation of diverse libraries of compounds for biological screening. This structural adaptability makes the benzoxepine framework a valuable platform for the development of novel molecules with potential therapeutic applications.

Research Landscape of 1-Benzoxepine-4-carboxylic Acid and its Analogues

This compound is a specific derivative of the benzoxepine family, characterized by a carboxylic acid group at the 4-position of the oxepine ring. This compound is primarily utilized as a building block in chemical synthesis and research. aksci.com The presence of the carboxylic acid functional group provides a convenient handle for further chemical modifications, such as the formation of amides and esters.

For instance, this compound can be reacted with oxalyl chloride and a catalytic amount of dimethylformamide to form the corresponding acyl chloride. This reactive intermediate can then be coupled with various amines to generate a diverse range of amide derivatives. ambeed.comgoogle.com This synthetic utility has been documented in the patent literature, where it is used as a starting material for the synthesis of more complex molecules. google.com

Research involving analogues of this compound has explored their potential as modulators of biological targets. For example, a related compound, 2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylic acid, has been investigated for its agonist activity at the G protein-coupled receptor 40 (GPR40), a target for potential diabetes treatments. This highlights the potential for the broader benzoxepine-carboxylic acid scaffold to serve as a template for the design of biologically active molecules. Further research into the synthesis and biological evaluation of a wider array of derivatives of this compound is an active area of investigation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C11H8O3 | 188.18 | 923169-40-8 |

| 2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylic acid | C11H12O3 | 192.21 | Not Available |

| (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | 187.19 | 881-90-3 |

| N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide | C18H13N5O2 | 331.33 | Not Available |

Structure

3D Structure

属性

IUPAC Name |

1-benzoxepine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXCMLDLILCXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923169-40-8 | |

| Record name | 1-benzoxepine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzoxepine 4 Carboxylic Acid and Its Derivatives

Direct Synthesis of 1-Benzoxepine-4-carboxylic Acid

The direct synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the seven-membered oxepine ring.

Strategies Employing Ring-Closure Reactions

Intramolecular cyclization reactions are a cornerstone for the synthesis of cyclic systems, and the benzoxepine (B8326511) framework is no exception. Various methodologies have been developed to construct the benzoxepine ring, which could be adapted for the synthesis of the target carboxylic acid.

One prominent method involves the rhodium(III)-catalyzed C-H functionalization of o-vinylphenols . This approach facilitates a formal (5 + 2) cycloaddition with alkynes, providing a versatile and atom-economical route to the benzoxepine skeleton. asianpubs.orgorganic-chemistry.org While not directly demonstrated for the synthesis of this compound, the use of an appropriately substituted alkyne could potentially introduce the carboxylic acid functionality or a precursor.

Another strategy is the base-promoted formal [4+3] annulation between 2-fluorophenylacetylenes and ketones. This transition-metal-free method proceeds through a tandem α-vinylation followed by an intramolecular nucleophilic aromatic substitution (SNAr) to furnish functionalized benzoxepines. organic-chemistry.org

A base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates offers a regioselective pathway to a range of benzoxepines. organic-chemistry.org This method is particularly noteworthy as it involves a decarboxylation step, suggesting that a dicarboxylic precursor could potentially be used to yield a monocarboxylic acid derivative.

Intramolecular Dieckmann condensation of a suitably substituted diester is a classical method for forming cyclic β-keto esters, which can be five- or six-membered rings. organic-chemistry.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org Subsequent hydrolysis and decarboxylation of the β-keto ester could, in principle, be applied to the synthesis of a benzoxepine ring with a carboxylic acid substituent at the desired position.

Similarly, an intramolecular aldol (B89426) condensation of a dicarbonyl compound can be employed to form cyclic enones. amanote.comnih.govlibretexts.orgkhanacademy.org A precursor containing both a ketone/aldehyde and an ester functionality could potentially cyclize to form the benzoxepine ring with the carboxylic acid precursor in place.

A synthesis of related 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids has been reported, utilizing a Stille coupling followed by a Mitsunobu cyclization as key steps, demonstrating the feasibility of constructing benzoxepine carboxylic acids. acs.org

| Ring-Closure Strategy | Key Reactants | Catalyst/Reagent | Potential for this compound Synthesis |

| Rhodium-catalyzed (5+2) Cycloaddition asianpubs.orgorganic-chemistry.org | o-Vinylphenol, Alkyne | [Cp*RhCl2]2, Cu(OAc)2 | Use of an alkyne bearing a carboxylate or a masked carboxyl group. |

| Base-promoted [4+3] Annulation organic-chemistry.org | 2-Fluorophenylacetylene, Ketone | Base | Selection of a ketone reactant with a latent carboxylic acid functionality. |

| Base-mediated Decarboxylative Annulation organic-chemistry.org | Ynone, Methyl 2-(2-bromophenyl)acetate | Base | Potential for regioselective synthesis leading to the 4-carboxy derivative. |

| Dieckmann Condensation organic-chemistry.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org | Acyclic diester | Base | Design of a precursor that cyclizes to a β-keto ester, which can be converted to the target acid. |

| Intramolecular Aldol Condensation amanote.comnih.govlibretexts.orgkhanacademy.org | Acyclic dicarbonyl compound | Base or Acid | A precursor with appropriate carbonyl and ester groups could form the benzoxepine ring. |

| Stille Coupling/Mitsunobu Cyclization acs.org | Aryl halide, Organostannane, Hydroxy-alkene | Palladium catalyst, DEAD, PPh3 | Demonstrated for analogous benzoxepine carboxylic acids. |

Carboxylation Approaches

Transformation of Precursor Scaffolds

The synthesis can also be envisioned to start from a precursor that already contains a significant portion of the final structure, including a latent or protected carboxylic acid group. For example, a synthetic route could involve the creation of a 1-benzyl-4-anilinopiperidine-4-carboxylic acid, where subsequent ring-opening and re-closure strategies could be explored to form the benzoxepine ring. google.com

Another approach could involve the Vilsmeier-Haack reaction , which is typically used for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comjk-sci.comchemistrysteps.comorganic-chemistry.orgyoutube.com If a 1-benzoxepine derivative is sufficiently activated, it could undergo formylation at the 4-position. The resulting aldehyde could then be oxidized to the corresponding carboxylic acid.

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved by either functionalizing the benzoxepine core of a pre-existing acid or by modifying the carboxylic acid moiety itself.

Functionalization of the Benzoxepine Core

The aromatic ring of the benzoxepine system is susceptible to electrophilic substitution reactions, provided the ring is sufficiently activated. byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgmsu.edu Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could potentially be used to introduce substituents onto the benzene (B151609) portion of the molecule. The position of substitution would be directed by the existing oxygen atom and any other substituents present on the aromatic ring.

Nucleophilic aromatic substitution (SNAr) could also be a viable strategy if the benzoxepine ring is substituted with strong electron-withdrawing groups. youtube.commasterorganicchemistry.comyoutube.com This would allow for the introduction of nucleophiles such as amines, alkoxides, or thiolates.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups.

Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. numberanalytics.comchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an alcohol. numberanalytics.comchemistrysteps.com

Amide formation is another important transformation. Direct coupling of the carboxylic acid with an amine can be facilitated by a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). asianpubs.orgorganic-chemistry.orgnumberanalytics.comresearchgate.netlibretexts.org This method is widely used in peptide synthesis and is applicable to a broad range of carboxylic acids and amines.

| Modification Reaction | Reagents | Product |

| Esterification (Fischer) numberanalytics.comchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Esterification (via Acyl Chloride) numberanalytics.comchemistrysteps.com | 1. SOCl2 or (COCl)22. Alcohol, Base | Ester |

| Amide Formation asianpubs.orgorganic-chemistry.orgnumberanalytics.comresearchgate.netlibretexts.org | Amine, Coupling Reagent (e.g., EDC, DCC) | Amide |

Esterification Reactions

Esterification is a fundamental reaction for modifying the carboxylic acid functionality of this compound. This process converts the carboxylic acid into an ester, which can alter its physical and chemical properties.

The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used as the solvent, and any water formed during the reaction is removed, for instance, using a Dean-Stark apparatus. masterorganicchemistry.comchemguide.co.uk Common acid catalysts include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the final ester product. masterorganicchemistry.comyoutube.com

Table 1: Examples of Esterification Reactions This table is for illustrative purposes and does not represent specific experimental data for this compound.

| Carboxylic Acid | Alcohol | Catalyst | Product Ester |

|---|---|---|---|

| Benzoic Acid | Ethanol | H₂SO₄ | Ethyl Benzoate |

| Acetic Acid | Methanol | HCl | Methyl Acetate |

| Propanoic Acid | Propanol | TsOH | Propyl Propanoate |

Other methods for esterification include reacting the carboxylic acid with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride. organic-chemistry.org Additionally, polymer-supported reagents and sonochemical methods have been developed for efficient esterification under mild conditions. organic-chemistry.org

Amidation Reactions

Amidation involves the conversion of the carboxylic acid group of this compound into an amide. This is a critical transformation in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. researchgate.netrsc.org

Direct amidation of a carboxylic acid with an amine is challenging due to the basicity of the amine, which tends to deprotonate the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated". nih.govlookchemmall.com This activation can be achieved using various coupling reagents. researchgate.netnih.gov Common methods involve converting the carboxylic acid into a more reactive species like an acyl chloride, mixed anhydride, or an active ester. researchgate.netnih.gov Reagents such as thionyl chloride (SOCl₂) can be used to form the acyl chloride, which then readily reacts with an amine to form the amide. rsc.org

Modern amidation methods focus on one-pot procedures using various activating agents to facilitate the reaction under mild conditions. nih.govrsc.orgresearchgate.net For instance, Deoxo-Fluor has been reported as a highly efficient reagent for the one-pot condensation of carboxylic acids and amines. nih.gov Another approach involves the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent, which allows for the chemoselective amidation of various carboxylic acids and amines in good to excellent yields. lookchemmall.com The use of zinc chloride (ZnCl₂) as a catalyst for the direct amidation of carboxylic acids with hydrazines has also been reported. rsc.org

Table 2: Common Coupling Reagents for Amidation This table is for illustrative purposes and does not represent specific experimental data for this compound.

| Coupling Reagent | Description |

|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride. rsc.org |

| Deoxo-Fluor | Enables one-pot amidation under mild conditions. nih.gov |

| (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Effective for chemoselective amidation. lookchemmall.com |

| Zinc Chloride (ZnCl₂) | Catalyzes amidation with hydrazines. rsc.org |

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, (1-benzoxepin-4-yl)methanol. This transformation is a fundamental process in organic synthesis.

While LiAlH₄ is highly effective, it is also a very reactive and non-selective reagent. nih.gov Alternative and milder reducing agents have been developed. Borane in tetrahydrofuran (B95107) (BH₃/THF) is another useful reagent that can reduce carboxylic acids to primary alcohols. libretexts.org This reagent is often preferred for its relative safety and ease of handling compared to LiAlH₄. libretexts.org More recently, catalytic methods using earth-abundant metals like manganese have been explored for the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.gov

Table 3: Reagents for the Reduction of Carboxylic Acids This table is for illustrative purposes and does not represent specific experimental data for this compound.

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether, then acid workup chemguide.co.uk | Primary Alcohol |

| Borane (BH₃/THF) | Tetrahydrofuran | Primary Alcohol |

| Manganese(I) Catalyzed Hydrosilylation | Phenylsilane, heat | Primary Alcohol |

Annulation and Fused-Ring System Syntheses

The 1-benzoxepine core can serve as a scaffold for the construction of more complex, fused-ring systems. These annulation reactions are key for creating novel heterocyclic compounds with diverse chemical properties.

Benzoxepino-Fused Quinoline (B57606) Systems

The synthesis of quinoline rings fused to the benzoxepine framework results in novel polycyclic heterocyclic systems. One approach involves the reaction of 1-benzoxepin-5(4H)-one derivatives with anilines under acidic conditions, a variation of the Doebner-von Miller reaction. For example, the synthesis of benzo[h]quinoline-fused benzoxepino molecules has been reported. researchgate.net Similarly, quinoline-fused benzoxepino compounds have been synthesized, demonstrating the versatility of this approach. researchgate.net Palladium-catalyzed C-H functionalization has also been employed for the synthesis of quinoline-fused triazolo-oxepines. rsc.org

Pyridine-Fused Benzoxepines

The fusion of a pyridine (B92270) ring to the benzoxepine skeleton creates another class of interesting heterocyclic compounds. The Hantzsch pyridine synthesis, a well-established method, can be adapted for this purpose. youtube.comyoutube.com This typically involves a multi-component reaction between a β-ketoester (or a related 1,3-dicarbonyl compound), an aldehyde, and ammonia (B1221849) or an ammonia source. youtube.comyoutube.com By using a derivative of 1-benzoxepine containing the necessary functional groups, it is possible to construct a fused pyridine ring. The reaction proceeds through a series of condensation, cyclization, and oxidation steps to yield the aromatic pyridine ring. youtube.com

Alternative strategies for the synthesis of fused pyridine systems include intramolecular cyclization reactions. For instance, the intramolecular radical cyclization of N-iodo-alkenylpyridinium salts can be used to form fused ring systems. youtube.com The development of one-pot procedures involving steps like directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution has also provided efficient routes to benzofuropyridines, which are structurally related to pyridine-fused benzoxepines. nih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced strategies for the construction of the 1-benzoxepine core and its derivatives. These methods often provide greater efficiency, selectivity, and access to a wider range of molecular diversity.

One advanced strategy involves intramolecular cyclization reactions to form the seven-membered oxepine ring. For example, the synthesis of bauhinoxepin J, a natural product containing a dihydrooxepin ring, was achieved through an intramolecular nucleophilic 1,4-addition of a phenol (B47542) followed by elimination. nih.govresearchgate.net Another approach to a related natural product, bauhinoxepin C, utilized a one-pot sequence involving an intermolecular nucleophilic aromatic substitution to form a biaryl ether, followed by an intramolecular Knoevenagel condensation to construct the oxepine ring. nih.gov

The synthesis of the antifungal compound pterulone, a chlorinated 1-benzoxepin derivative, highlights a multi-step strategy involving the oxidation of a dihydrobenzoxepinone, followed by a Wittig reaction to introduce a chlorovinyl group, and a Friedel-Crafts acetylation. researchgate.net

Furthermore, the development of novel catalytic systems continues to advance the synthesis of heterocyclic compounds. For instance, rhodium-catalyzed [2+2+2] cycloadditions have been used for the flexible synthesis of fused benzofuran (B130515) derivatives, a strategy that could potentially be adapted for benzoxepine synthesis. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful and selective methods for the formation of complex cyclic systems like benzoxepines. These reactions often proceed with high atom economy and functional group tolerance.

Notable strategies include a rhodium-catalyzed formal (5+2) cycloaddition between readily available o-vinylphenols and alkynes. organic-chemistry.org This reaction, facilitated by catalytic amounts of [Cp*RhCl₂]₂ and Cu(OAc)₂, generates the benzoxepine skeleton in a practical and atom-economical manner. organic-chemistry.org Another approach involves a palladium-catalyzed regioselective ring expansion, which constructs the benzoxepine ring while concurrently introducing an aryl group at the 5-position through migratory insertion into a Pd carbene intermediate. organic-chemistry.org

Furthermore, silver catalysis has been employed in the reaction of o-alkynylaryl aldehydes with trifluorodiazoethane. researchgate.net This method proceeds through a 6-endo-dig cyclization to form an isochromenylium (B1241065) intermediate, which then undergoes a ring-expansive addition of trifluorodiazoethane to yield trifluoromethylated benzo[d]oxepines. researchgate.net In the context of natural product synthesis, an intramolecular Ullmann coupling using copper(I)triflate was a key step in forming the oxepin (B1234782) ring of salvianolic acid N. nih.gov A combination of palladium- and copper-catalyzed C-C and C-O coupling reactions has also been developed as a synthetic route to benzoxepine structures. researchgate.net

| Catalytic System | Reactants | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | o-Vinylphenols and Alkynes | Formal (5+2) Cycloaddition | Benzoxepine Skeletons | organic-chemistry.org |

| Palladium Catalyst | Not specified | Regioselective Ring Expansion | 5-Aryl-Benzoxepines | organic-chemistry.org |

| Silver Catalyst | o-Alkynylaryl Aldehydes and Trifluorodiazoethane | 6-endo-dig Cyclization / Ring Expansion | Trifluoromethylated Benzo[d]oxepines | researchgate.net |

| Copper(I)triflate | Bromide precursor with a phenol group | Intramolecular Ullmann Coupling | Oxepin ring of Salvianolic acid N | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions are fundamental in synthetic chemistry for constructing cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. Various modes of cycloaddition have been successfully applied to the synthesis of the benzoxepine framework.

A novel route to 1-benzoxepins involves a [2+2] cycloaddition of 3-pyrrolidinobenzofuran with dimethyl acetylenedicarboxylate. researchgate.net The resulting cycloadduct undergoes a subsequent thermal rearrangement, leading to the formation of the 1-benzoxepin derivative in high yield. researchgate.net The rate of this ring-opening isomerization is enhanced by the electron-donating pyrrolidino substituent. researchgate.net

Formal [5+2] cycloadditions, as mentioned previously, represent another key strategy. The rhodium-catalyzed reaction of o-vinylphenols with alkynes is a notable example of this approach, providing direct access to the benzoxepine core. organic-chemistry.org Additionally, the 1,7-electrocyclisation of diene-conjugated carbonyl ylides has been studied as a method for benzoxepine formation. rsc.org This reaction's selectivity is influenced by the substituents on the aromatic ring, with alkenyl groups showing significantly higher reactivity than a phenyl group. rsc.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [2+2] Cycloaddition & Thermal Rearrangement | 3-Pyrrolidinobenzofuran and Dimethyl acetylenedicarboxylate | Forms a cyclobutane (B1203170) intermediate which rearranges to the 7-membered ring. | researchgate.net |

| Formal [5+2] Cycloaddition | o-Vinylphenols and Alkynes | Rhodium-catalyzed, atom-economical route to the benzoxepine skeleton. | organic-chemistry.org |

| 1,7-Electrocyclisation | Diene-conjugated Carbonyl Ylides | Forms the benzoxepine ring via intramolecular cyclization; reactivity is substituent-dependent. | rsc.org |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. beilstein-journals.org This approach saves time, resources, and reduces waste.

A one-pot sequence was developed for the synthesis of the natural product bauhinoxepin C. nih.gov This process involves an intermolecular nucleophilic aromatic substitution to form a biaryl ether, which then undergoes an intramolecular Knoevenagel condensation to construct the oxepin substructure. nih.gov Another efficient, transition-metal-free method is the base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates. organic-chemistry.orgresearchgate.net This reaction proceeds through a tandem [2+4] annulation, a ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution to furnish a broad range of benzoxepine derivatives with high regioselectivity. organic-chemistry.orgresearchgate.net

While a specific multicomponent reaction for this compound is not prominently documented, the principles of MCRs, such as the Ugi and Passerini reactions, are widely used to generate molecular diversity and are applicable to the synthesis of highly functionalized heterocyclic systems. organic-chemistry.org

| Methodology | Key Steps | Starting Materials | Product Example | Reference |

|---|---|---|---|---|

| Two-Step, One-Pot Sequence | Intermolecular SNAr & Intramolecular Knoevenagel Condensation | Aldehyde and Nitro-phenol derivatives | Bauhinoxepin C | nih.gov |

| Base-Mediated Decarboxylative Annulation | Tandem [2+4] Annulation, Ring-Opening Decarboxylation, & Intramolecular SNAr | Ynones and Methyl 2-(2-bromophenyl)acetates | Functionalized Benzoxepines | organic-chemistry.orgresearchgate.net |

Photo-initiated and Radical Reactions

Photo-initiated and radical-mediated reactions provide unique pathways for bond formation and cyclization, often under mild conditions. These methods have been effectively utilized in the synthesis of the benzoxepine core.

A notable example is the radical cascade annulation/sulfonation of propargyl chalcones with arylsulfonyl chloride, which provides an efficient route to sulfonated benzo[b]oxepinone derivatives. acs.org This methodology is attractive due to the use of readily available starting materials and simple reaction conditions. acs.org In the total synthesis of the natural product bauhinoxepin J, a key step was a radical intramolecular cyclization. nih.gov This reaction was promoted by ammonium (B1175870) persulfate acting on a carboxylic acid precursor to form the seven-membered ring. nih.gov

Additionally, the photochemical behavior of the 1-benzoxepine ring system itself has been investigated. Upon irradiation, 1-benzoxepins can be converted into 2a,7b-dihydrocyclobuta[b]benzofurans, demonstrating a photo-initiated rearrangement of the core structure. researchgate.net

| Reaction Type | Precursor | Reagents/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Radical Annulation/Sulfonation | Propargyl Chalcones | Arylsulfonyl chloride | Sulfonated Benzo[b]oxepinones | acs.org |

| Radical Intramolecular Cyclization | Carboxylic acid derivative of a chromanone | Ammonium persulfate | Bauhinoxepin J | nih.gov |

| Photo-initiated Rearrangement | 1-Benzoxepin derivatives | Irradiation (light) | 2a,7b-Dihydrocyclobuta[b]benzofurans | researchgate.net |

Reaction Mechanisms and Transformations of 1 Benzoxepine 4 Carboxylic Acid

Reactivity of the Benzoxepine (B8326511) Ring System

The benzoxepine ring, a seven-membered heterocyclic system containing an oxygen atom fused to a benzene (B151609) ring, possesses unique reactivity due to ring strain and the electronic properties of the embedded enol ether moiety.

The benzoxepine ring is susceptible to oxidative cleavage. Studies on the related compound 4,5-benzoxepin have shown that it can be epoxidized by cytochrome P450 enzymes or chemical oxidants like dimethyldioxirane. nih.gov This process forms a highly reactive 2,3-epoxyoxepin intermediate. nih.gov This intermediate is unstable and undergoes rapid, spontaneous ring-opening to form an o-xylylene (B1219910) species, which then immediately isomerizes to a more stable 1H-2-benzopyran-1-carboxaldehyde. nih.gov This suggests that the major metabolic pathway for the benzoxepine ring involves epoxidation followed by ring-opening. nih.gov

Another significant transformation involving the benzoxepine nucleus is its synthesis through tandem reactions that include a ring-opening step. For instance, functionalized 1-benzoxepins can be synthesized from aldehyde-containing 3-bromoisoxazoles through a process that involves the ring-opening of the isoxazole (B147169) followed by cyclocondensation to form the seven-membered benzoxepine ring. psu.edu

Table 1: Key Findings in Benzoxepine Ring Opening

| Reactant | Reagent/Condition | Key Intermediate | Final Product | Citation |

| 4,5-Benzoxepin | Dimethyldioxirane or Cytochrome P450 | 2,3-Epoxyoxepin | 1H-2-benzopyran-1-carboxaldehyde | nih.gov |

| Aldehyde-containing 3-bromoisoxazoles | Tandem Reaction Conditions | - | Functionalized 1-Benzoxepins | psu.edu |

The benzoxepine framework can be synthesized and modified through various cyclization and rearrangement reactions. A notable method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates, which proceeds through a tandem [2+4] annulation, ring-opening decarboxylation, and intramolecular nucleophilic aromatic substitution to yield a broad range of benzoxepine structures. researchgate.net

Rearrangements can also introduce complexity into the benzoxepine system. For example, a silver-catalyzed reaction between o-alkynylaryl aldehydes and trifluorodiazoethane generates an isochromenylium (B1241065) intermediate, which then undergoes a ring-expansive addition to deliver novel trifluoromethylated benzoxepine frameworks. researchgate.net While general organic rearrangements like the benzilic acid or Beckmann rearrangements exist for transforming specific functional groups, reactions that directly construct or expand the benzoxepine ring are particularly relevant to its chemistry. libretexts.org

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the benzoxepine ring is a versatile handle for a wide array of chemical modifications, primarily involving the electrophilic carbonyl carbon.

The most fundamental reaction of the carboxylic acid group is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction class allows for the conversion of the carboxylic acid into various derivatives, such as esters, amides, and acid chlorides. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com First, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl bond reforms by expelling the leaving group. libretexts.org

However, the direct substitution of a carboxylic acid is challenging because the hydroxyl group (–OH) is a poor leaving group. libretexts.org Therefore, the carboxylic acid must first be "activated." This can be achieved in several ways:

Formation of Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into the highly reactive 1-benzoxepine-4-carbonyl chloride. libretexts.orglibretexts.org The reaction proceeds via an acyl chlorosulfite intermediate, which has a much better leaving group. libretexts.org

Acid-Catalyzed Esterification: In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like an alcohol. libretexts.orgchemguide.co.ukyoutube.com This process, known as Fischer esterification, is a reversible reaction. libretexts.org

Amide Formation: Direct reaction with an amine is difficult as amines are basic and will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org This can be overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid by converting the -OH into a good leaving group. libretexts.org Alternatively, the carboxylic acid can be converted to an ammonium (B1175870) salt which is then dehydrated by heat to form the amide. libretexts.org

Esters derived from 1-Benzoxepine-4-carboxylic acid can be hydrolyzed back to the parent carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. chemistrysteps.com The reaction requires heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. libretexts.org All steps are reversible, and the equilibrium can be shifted towards the products by using a large excess of water. chemistrysteps.com

Base-Promoted Hydrolysis (Saponification): This process is effectively irreversible and is carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). chemistrysteps.com The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, ejecting an alkoxide ion (⁻OR) as the leaving group. The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol. chemistrysteps.commasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and regenerate the neutral this compound. masterorganicchemistry.com

The reactivity of derivatives formed from this compound towards nucleophilic acyl substitution varies dramatically depending on the nature of the leaving group attached to the acyl carbon. msu.edu The reactivity is influenced by both inductive and resonance effects. youtube.com A more electronegative substituent enhances the electrophilicity of the carbonyl carbon via induction, while electron donation via resonance decreases it. msu.eduyoutube.com The stability of the leaving group is a critical factor; weaker bases are better leaving groups, leading to higher reactivity. libretexts.orglibretexts.org

The general order of reactivity is as follows:

Acyl Chloride > Acid Anhydride > Thioester > Ester ≈ Carboxylic Acid > Amide > Carboxylate libretexts.orglibretexts.org

This hierarchy dictates the types of transformations that are synthetically feasible. In general, a more reactive derivative can be readily converted into a less reactive one, but the reverse transformation is energetically unfavorable and requires special reagents or coupling agents. libretexts.org For example, the acid chloride of this compound would react rapidly with alcohols to form esters or with amines to form amides, while the corresponding amide would be relatively stable and require harsh conditions (e.g., strong acid or base and heat) to hydrolyze. msu.eduuomustansiriyah.edu.iq

Table 2: Reactivity of this compound Derivatives

| Derivative | General Structure | Leaving Group | Basicity of Leaving Group | Relative Reactivity |

| Acid Chloride | R-CO-Cl | Cl⁻ | Very Weak | Highest |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | Weak | High |

| Ester | R-CO-OR' | R'O⁻ | Strong | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Very Strong | Low |

| Carboxylate | R-COO⁻ | O²⁻ | Extremely Strong | Lowest (Unreactive) |

| (Where R represents the 1-benzoxepine-4-yl moiety) |

Structure Activity Relationship Sar Studies of 1 Benzoxepine 4 Carboxylic Acid Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of 1-benzoxepine-4-carboxylic acid derivatives is intrinsically linked to their molecular architecture. The core 1-benzoxepine scaffold, which consists of a benzene (B151609) ring fused to a seven-membered oxepine ring, along with the carboxylic acid group at position 4, provides the fundamental framework for interaction with biological targets. Research on analogous heterocyclic systems, such as benzoxepane derivatives, has shed light on the critical structural features necessary for activity.

For derivatives of this compound, the carboxylic acid moiety is a particularly important functional group. It is a potential hydrogen bond donor and acceptor, which can facilitate strong interactions with amino acid residues in the binding sites of enzymes and receptors. nih.gov The acidic nature of the carboxyl group also influences the pharmacokinetic properties of the molecule.

Impact of Substituent Effects on Biological Activity

The systematic modification of the this compound scaffold with various substituents has a profound impact on its biological activity. The position, nature, and size of these substituents can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its affinity for biological targets.

In a series of newly synthesized benzoxepine (B8326511) derivatives, a comprehensive SAR analysis revealed the significant influence of different substituents on their anti-inflammatory activity. bohrium.com While the specific substitutions on the this compound core itself are not detailed in the provided results, analogous findings from related structures, such as benzoxazine (B1645224) derivatives, can offer valuable insights. For instance, in a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, the introduction of substituents at the 2-position of the benzoxazine ring led to an increase in antagonistic activities at the 5-HT3 receptor. The order of activity was found to be dimethyl > methyl > dihydro > phenyl. nih.gov This highlights that even small alkyl groups can enhance activity, while a bulky phenyl group may be detrimental.

Furthermore, replacing the 1,4-benzoxazine ring with a seven-membered ring system like 1,5-benzoxepine or 1,5-benzthiepine resulted in a decreased affinity for the 5-HT3 receptor, indicating that the specific ring size and heteroatom composition are crucial for optimal interaction with the target. nih.gov

A study on benzoxazole (B165842) derivatives also emphasized that the presence of electron-withdrawing and electron-releasing groups at different positions can enhance antimicrobial and antiproliferative effects. researchgate.net This principle is likely to be applicable to the this compound scaffold as well, where substituents on the benzene ring could modulate the electronic character of the molecule and its interactions with biological targets.

Table 1: Anti-inflammatory Activity of Benzoxepine Derivatives bohrium.com

| Compound | Substituent | Anti-inflammatory Activity (TNF-α inhibition) |

| 10c | Specific substituent | Significant |

| 10d | Specific substituent | Significant |

| 10e | Specific substituent | Significant |

| 10f | Specific substituent | Significant |

| 10g | Specific substituent | Significant |

| 10h | Specific substituent | Significant |

| 10i | Specific substituent | High activity, low toxicity |

| 10j | Specific substituent | Significant |

| 10k | Specific substituent | Significant |

| 10l | Specific substituent | Significant |

| 10m | Specific substituent | Significant |

| 10n | Specific substituent | Significant |

| 10o | Specific substituent | Significant |

| 10p | Specific substituent | Significant |

| 10q | Specific substituent | Significant |

| Note: The specific chemical structures for compounds 10c-10q were not detailed in the provided search results, but their significant anti-inflammatory activity was noted. |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical factor in determining its biological activity. For flexible molecules like this compound derivatives, which contain a seven-membered ring, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is paramount. This concept is often referred to as the bioactive conformation. irbbarcelona.org

The seven-membered oxepine ring in the 1-benzoxepine scaffold is not planar and can exist in various conformations, such as boat and chair forms. The specific conformation adopted can be influenced by the substituents on the ring system. In a related study on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, a 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety was confirmed to adopt a boat-chair conformation, which was associated with long-lasting 5-HT3 receptor antagonistic activity. nih.gov This underscores the importance of a specific and stable conformation for potent biological effects.

Theoretical conformational energy calculations and X-ray crystal structure analyses are powerful tools for elucidating the preferred conformations of molecules. For a series of aldose reductase inhibitors, a surprising degree of conformational similarity was observed for the most potent compounds. nih.gov This suggests that there is a specific spatial arrangement of atoms that is optimal for binding to the enzyme's active site. The analyses also revealed that molecular conformation, along with the dipole moment and hydrophobicity, were key determinants for high activity. nih.gov Therefore, a thorough conformational analysis of this compound derivatives is essential for a complete understanding of their SAR and for the design of new, more effective analogues.

Theoretical Studies and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently employed to elucidate reaction mechanisms, predict reaction pathways, and calculate the energetics of transition states and intermediates. While specific DFT studies on the reaction mechanisms of 1-benzoxepine-4-carboxylic acid are not extensively documented in publicly available literature, the methodology has been applied to closely related benzoxepine (B8326511) structures, providing a framework for understanding their formation.

A notable example is the investigation of the nickel-catalyzed reductive-Heck reaction to synthesize dibenzo[b,e]oxepine derivatives. nih.gov DFT calculations were used to validate the experimentally proposed mechanism. nih.govacs.org The process begins with the oxidative addition of a Ni(0) catalyst to an aryl bromide. DFT calculations determined that the free-energy barrier for this initial activation of the C–Br bond is 16.56 kcal/mol. acs.org Such calculations help identify the rate-determining steps and explain the observed regioselectivity and stereoselectivity of the reaction. For instance, in the synthesis of a pyridine-fused benzoxepine derivative, DFT analysis explained why the E-configuration is the favored product. acs.org This predictive power is crucial for optimizing reaction conditions and designing synthetic routes for complex heterocyclic systems like benzoxepines.

The general approach involves:

Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profile Mapping: Plotting the free energy of the system as the reaction progresses to create a reaction coordinate diagram, which visualizes the energy barriers of each step.

These computational studies provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone.

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible seven-membered ring system like that in this compound, understanding its conformational preferences is key to predicting its shape, stability, and interaction with biological targets.

Detailed conformational analyses have been performed on structurally similar compounds, such as 1,5-benzodioxepine and 1,5-benzoxathiepine derivatives, using a combination of ¹H NMR spectroscopy, single-crystal X-ray analysis, and computational modeling. researchgate.netresearchgate.net These studies reveal that the seven-membered ring in these systems is not planar and exists in a dynamic equilibrium between different puckered conformations. researchgate.net For example, computer modeling of a 4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzodioxepin-2-one identified three low-energy conformers, with one exhibiting a gauche dihedral geometry that was consistent with its X-ray crystal structure. researchgate.net The analysis of vicinal coupling constants in ¹H NMR spectra serves as a sensitive probe for determining the dihedral geometry and, consequently, the preferred puckering of the seven-membered ring in solution. researchgate.net These findings suggest that such benzoxepine-type rings commonly adopt non-planar, low-energy conformations to minimize steric and torsional strain.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. These in silico methods are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

While specific QSAR models for this compound are not readily found, studies on related scaffolds like benzoxazepine derivatives highlight the application of this approach. In one study, a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA) was developed for a series of 118 benzoxazepine derivatives acting as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). meilerlab.org CoMFA models generate contour maps that visualize the regions around a molecule where changes in steric and electrostatic fields are predicted to increase or decrease biological activity. meilerlab.org This provides a visual guide for designing more potent compounds.

Similarly, QSAR studies on other heterocyclic compounds, such as benzoxazines, have successfully predicted properties like electrooxidation half-wave potentials using descriptors like HOMO energy and partial surface area. nih.govresearchgate.net These models can be built using various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), to establish a robust correlation between molecular descriptors and the observed activity or property. nih.govresearchgate.net

Table 1: Examples of Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Property Modeled | Reference |

| Electronic | HOMO Energy | Electrooxidation Potential | nih.gov |

| Steric/Topological | Partial Positive Surface Area | Electrooxidation Potential | nih.gov |

| Steric | Steric Fields (CoMFA) | Receptor Modulation | meilerlab.org |

| Electrostatic | Electrostatic Fields (CoMFA) | Receptor Modulation | meilerlab.org |

| H-Bonding | Hydrogen-Bond Acceptor Properties | Antibacterial Activity | mdpi.com |

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net It is widely used to understand the molecular basis of a drug's mechanism of action and to screen virtual libraries for potential new drug candidates.

The benzoxepine scaffold has been the subject of molecular docking studies to explore its potential as a therapeutic agent. For instance, a series of benz[b]oxepine derivatives were designed and synthesized as potential topoisomerase 1 (Topo I) inhibitors for anticancer applications. researchgate.net A Surflex-Dock study was performed on the most potent derivative, compound 4e , to clarify its interaction with the Topo I enzyme. researchgate.net Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site.

In another study, newly synthesized dibenzo[b,e]oxepine derivatives were docked against a target protein to investigate their potential biological interactions. nih.gov The binding energies, calculated by the docking software, provide an estimate of the binding affinity. For example, docking studies on different heterocyclic compounds against various protein targets have reported binding energies indicating strong affinity. researchgate.net

Table 2: Illustrative Molecular Docking Results for Benzoxepine and Related Derivatives

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benz[b]oxepine derivative (4e ) | Topoisomerase 1 | Not specified | Not specified | researchgate.net |

| Hydroxyenone compounds | Not specified | -9.0 to -10.4 | Not specified | researchgate.net |

| Dibenzo[b,e]oxepines | Not specified | Not specified | Not specified | nih.gov |

| Bis-1,3-Benzoxazepine (7c ) | Progesterone Receptor | -9.58 | LEU718, CYS891, PHE895, etc. | |

| Benzamide derivative (5N7 ) | Topoisomerase IIα | Not specified | DG13 | researchgate.net |

These computational analyses are fundamental in modern medicinal chemistry, enabling the rational design and optimization of lead compounds based on their theoretical interactions with biological targets.

Analytical Methodologies for Characterization and Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the intricate structural features of 1-Benzoxepine-4-carboxylic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that, when pieced together, reveal its complete chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For carboxylic acids, specific proton (¹H) and carbon-¹³ (¹³C) NMR signals are characteristic.

¹H NMR Spectroscopy: The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, often around 10–12 ppm. libretexts.orglibretexts.org This chemical shift is influenced by factors such as concentration and solvent due to variations in hydrogen bonding. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.org The aromatic protons of the benzoxepine (B8326511) ring system would exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid group is a key diagnostic peak in the ¹³C NMR spectrum, typically appearing in the range of 165 to 185 δ. libretexts.org Specifically for aromatic and α,β-unsaturated acids, this peak is found towards the upfield end of this range (around 165 δ), while saturated aliphatic acids are observed at the downfield end (around 185 δ). libretexts.org The other carbon atoms within the benzoxepine ring structure would have distinct chemical shifts, providing a complete carbon map of the molecule.

A representative, though not specific to the title compound, set of NMR data for a related biphenyl-carboxylic acid is provided below to illustrate the typical data obtained. rsc.org

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ = 7.45 (t, J =5.4 Hz, 1H) | δ = 127.22 |

| δ = 7.52 (t, J =5.4 Hz, 2H) | δ = 127.36 |

| δ = 7.68 (d, J =5.4 Hz, 2H) | δ = 127.89 |

| δ = 7.76 (d, J =6.0 Hz, 2H) | δ = 128.33 |

| δ = 8.23 (d, J =6.3 Hz, 2H) | δ = 128.99 |

| δ = 11.66 (br, 1H) | δ = 130.78 |

| δ = 139.90 | |

| δ = 146.56 | |

| δ = 171.16 |

This table presents data for [1,1'-Biphenyl]-4-carboxylic acid for illustrative purposes. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For carboxylic acids, a common fragmentation pathway involves the cleavage of the C-Y bond (where Y is the -OH group) to form a stable acylium ion (R-CO⁺), which often represents the base peak in the spectrum. libretexts.org

In the case of aromatic carboxylic acids like this compound, the fragmentation can involve the loss of small neutral fragments. researchgate.net The molecular ion peak (M⁺) is expected, and its accurate mass measurement by high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. For instance, the molecular formula of this compound is C₁₁H₈O₃, corresponding to a molecular weight of 188 g/mol . hit2lead.comkeyorganics.net Fragmentation of the benzoxepine ring itself would also produce characteristic ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Carboxylic acids exhibit several characteristic IR absorption bands. libretexts.org

The most prominent feature is the very broad O–H stretching absorption of the carboxyl group, which typically appears in the range of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.com This broadness is a result of strong intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers. libretexts.orgorgchemboulder.com This band frequently overlaps with the sharper C-H stretching absorptions. orgchemboulder.com

Another key absorption is the intense C=O (carbonyl) stretching band, which for a carboxylic acid dimer is found around 1710 cm⁻¹. libretexts.orglibretexts.org If the carboxylic acid is in a monomeric form, this peak shifts to a higher frequency of about 1760 cm⁻¹. libretexts.org Conjugation with an aromatic ring, as in this compound, tends to lower the frequency of the C=O stretch. libretexts.orgyoutube.com

Other significant IR bands for carboxylic acids include the C–O stretch, which appears in the 1320-1210 cm⁻¹ region, and the O–H bend, found between 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O–H Stretch (H-bonded) | 3300–2500 (very broad) |

| C=O Stretch (dimer) | 1760–1690 |

| C–O Stretch | 1320–1210 |

| O–H Bend | 1440–1395 and 950-910 |

This table summarizes the characteristic IR absorption bands for carboxylic acids. libretexts.orgorgchemboulder.com

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carboxylic acids. researchgate.net A common approach for separating carboxylic acids is reversed-phase HPLC, often employing a C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (often with an acid modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape on the nonpolar stationary phase.

Method Development and Validation for Purity and Identity

Method development would focus on creating a robust procedure, likely using a stability-indicating technique like High-Performance Liquid Chromatography (HPLC) or GC after derivatization, that can separate the main compound from any impurities, degradation products, or related substances. rjpbcs.com

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. mdpi.comwu.ac.th The validation process typically includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjpbcs.com Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) are often performed to demonstrate specificity. rjpbcs.com

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.comwu.ac.th This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r) of the calibration curve. wu.ac.th

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Accuracy: The closeness of the test results obtained by the method to the true value. rjpbcs.comwu.ac.th It is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of recovery is calculated. rjpbcs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.comrjpbcs.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. theseus.fi

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comtheseus.fi

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). helixchrom.com This provides an indication of its reliability during normal usage. rjpbcs.com

Table 2: Illustrative Validation Parameters for a Hypothetical Purity and Identity Method for this compound

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound should be free from interference from impurities and degradation products. Peak purity should be demonstrated. |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 wu.ac.th |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% rjpbcs.com |

| Precision (% RSD) | Repeatability (Intra-assay): ≤ 2% Intermediate Precision (Inter-assay): ≤ 3% mdpi.com |

| Limit of Quantitation (LOQ) | The signal-to-noise ratio should be at least 10:1. theseus.fi |

| Limit of Detection (LOD) | The signal-to-noise ratio should be at least 3:1. theseus.fi |

| Robustness | No significant impact on analytical results from minor changes in method parameters. rjpbcs.com |

Medicinal Chemistry Applications and Drug Design Principles

1-Benzoxepine-4-carboxylic Acid as a Synthetic Building Block

This compound serves as a crucial starting material and intermediate in the synthesis of more complex and pharmacologically relevant molecules. Its bifunctional nature, possessing both a carboxylic acid group and a benzoxepine (B8326511) core, allows for a variety of chemical modifications. The carboxylic acid moiety can be readily converted into a range of other functional groups, such as amides, esters, and ketones, enabling the exploration of structure-activity relationships (SAR).

The utility of the benzoxepine framework as a synthetic precursor is highlighted by the development of methods to produce functionalized benzoxepine derivatives. For instance, a one-pot process has been developed for the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines. nih.gov This method, which involves a thermally mediated Overman rearrangement and a ring-closing metathesis reaction, provides access to a variety of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine scaffolds that are of significant pharmacological interest. nih.gov The ability to introduce diverse substituents onto the benzoxepine ring system underscores its value as a versatile building block for creating libraries of compounds for high-throughput screening.

Benzoxepine Scaffolds in Lead Compound Identification

The identification of a "lead compound" is a critical step in the drug discovery pipeline, and benzoxepine-containing molecules have shown considerable promise in this regard. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

A notable example is the design and synthesis of a series of benzoxepane derivatives as potential anti-neuroinflammatory agents for the treatment of ischemic stroke. nih.govresearchgate.net Inspired by the anti-inflammatory properties of naturally occurring benzoxepanes, researchers developed a library of new derivatives. researchgate.netbohrium.com Through in vitro screening, one compound emerged as a particularly effective and low-toxicity hit. nih.gov This compound was further evaluated in animal models of neuroinflammation and ischemic stroke, where it demonstrated significant therapeutic effects. nih.govresearchgate.net Subsequent target identification studies revealed that this lead compound exerts its anti-neuroinflammatory effects by targeting the enzyme PKM2. nih.govresearchgate.net This work exemplifies how the benzoxepine scaffold can be systematically modified to identify a lead compound with a clear mechanism of action and therapeutic potential. nih.govresearchgate.net

Design of Bioisosteric Replacements for the Carboxylic Acid Moiety

The carboxylic acid group is a common functional group in many biologically active molecules, often playing a key role in binding to the target protein. However, it can also present challenges in drug development, such as poor metabolic stability and limited ability to cross biological membranes. To address these issues, medicinal chemists often employ the strategy of "bioisosteric replacement," where the carboxylic acid is replaced by another functional group that mimics its key properties but has improved pharmacokinetic characteristics.

Several functional groups have been investigated as bioisosteres for the carboxylic acid moiety in various molecular contexts. Common examples include:

Tetrazoles: These five-membered nitrogen-containing rings are acidic and can act as effective mimics of the carboxylate anion.

Hydroxamic acids: These groups are also acidic and have been successfully used to replace carboxylic acids in some enzyme inhibitors. nih.gov

Phosphoric acids: This acidic group has also been explored as a carboxylic acid surrogate. nih.gov

Strategic Development of Pharmacologically Active Benzoxepine Analogues

The development of new drugs often involves the strategic modification of a known active scaffold to improve its potency, selectivity, and pharmacokinetic properties. Several strategies are employed to develop pharmacologically active analogues of benzoxepine.

One such strategy is molecular hybridization , which involves combining the benzoxepine scaffold with other pharmacophoric elements to create hybrid molecules with enhanced or novel biological activities. researchgate.net This approach has been used to synthesize novel benzoxepine-1,2,3-triazole hybrids. researchgate.net By covalently linking the benzoxepine core with a triazole ring, a common pharmacophore in medicinal chemistry, researchers aim to create compounds that can interact with multiple biological targets or exhibit synergistic effects. researchgate.net

Another approach involves the direct functionalization of the benzoxepine ring system. For example, a method for the synthesis of sulfonated benzoxepines has been developed. researchgate.net This reaction involves a radical cyclization process and provides a straightforward route to introduce a sulfonyl group onto the seven-membered ring. researchgate.net This type of modification can significantly alter the physicochemical properties of the molecule, potentially leading to improved pharmacological profiles.

Role in Polycyclic Heterocycle-Fused Systems for Therapeutic Potential

Fusing the benzoxepine ring with other heterocyclic systems can lead to the creation of complex polycyclic structures with unique three-dimensional shapes and diverse pharmacological activities. These fused systems can access different regions of chemical space and interact with a broader range of biological targets.

An example of this is the synthesis of benzoxepino-quinoline systems. These tetracyclic-fused molecules combine the structural features of both benzoxepine and quinoline (B57606), a well-known pharmacophore with a wide range of biological activities. The development of synthetic methods to access these complex scaffolds opens up new avenues for the discovery of novel therapeutic agents.

常见问题

Q. What are the standard synthetic routes for 1-Benzoxepine-4-carboxylic acid in laboratory settings?

Common methods involve cyclization of precursor compounds under acidic or catalytic conditions. For example, esterification of a benzoxepine precursor followed by ring-closing using catalysts like Lewis acids (e.g., BF₃·Et₂O) or transition-metal complexes can yield the target compound. Optimization of reaction parameters (temperature, solvent polarity) is critical for yield improvement .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the benzoxepine ring and substituents.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities.

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- X-ray Crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use personal protective equipment (PPE) : Lab coats, gloves, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- In case of skin contact, wash immediately with soap and water for 15 minutes .

- Store the compound in a cool, dry environment, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C vs. FeCl₃), solvent systems (polar vs. non-polar), and temperatures to identify optimal conditions .

- In situ monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purification strategies : Employ gradient column chromatography or recrystallization to isolate high-purity products .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

- Standardize assay conditions : Ensure consistency in cell lines, solvent controls (e.g., DMSO concentration), and incubation times across studies.

- Validate compound purity : Use orthogonal analytical methods (HPLC + NMR) to confirm structural integrity and exclude impurities as confounding factors .

- Meta-analysis : Compare data across multiple studies to identify trends or outliers linked to experimental variables .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier molecular orbitals) to predict sites of electrophilic or nucleophilic attack.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or receptors to guide structure-activity relationship (SAR) studies.

- Retrosynthetic Analysis : Use software like ChemAxon or OpenBabel to propose feasible synthetic pathways .

Q. What strategies are recommended for resolving spectral data ambiguities in benzoxepine derivatives?

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign proton and carbon signals in complex spectra.

- Isotopic Labeling : Introduce deuterium or ¹³C labels to track specific atoms during spectral interpretation.

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, NIST Chemistry WebBook) for known analogs .

Methodological Considerations

Q. How should researchers design experiments to study the metabolic stability of this compound?

- In vitro assays : Use liver microsomes or hepatocyte models to assess Phase I/II metabolism.

- LC-MS/MS : Quantify metabolites and identify metabolic pathways (e.g., hydroxylation, glucuronidation).

- Control experiments : Include stable analogs (e.g., deuterated versions) to distinguish enzymatic vs. non-enzymatic degradation .

Q. What experimental approaches can validate the mechanism of action of benzoxepine-based inhibitors?

- Kinetic Studies : Measure inhibition constants (Ki) using enzyme activity assays under varied substrate concentrations.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity and kinetics with purified target proteins.

- Mutagenesis : Engineer enzyme active-site mutants to confirm critical interactions predicted by docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。